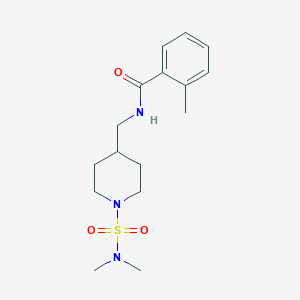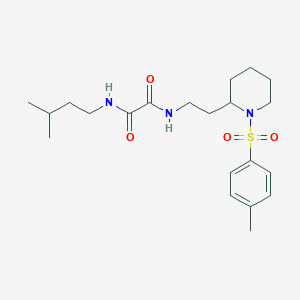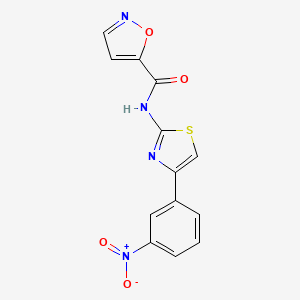![molecular formula C13H17ClN2O2 B2452324 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide CAS No. 2411183-60-1](/img/structure/B2452324.png)
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of a specific protein that has been implicated in various diseases, including cancer and inflammation. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. In
Mechanism of Action
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide acts as a potent inhibitor of NF-κB activity by blocking the phosphorylation of a specific protein called IκBα. IκBα is a negative regulator of NF-κB that binds to and sequesters NF-κB in the cytoplasm. Upon activation, NF-κB is released from IκBα and translocates to the nucleus, where it regulates gene expression. By preventing IκBα phosphorylation, 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide blocks NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of NF-κB by 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and induce apoptosis in cancer cells. In vivo studies have shown that 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide can attenuate inflammation and reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide in lab experiments is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, such as corticosteroids, which have broad anti-inflammatory effects, 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide specifically targets NF-κB signaling. This allows researchers to study the role of NF-κB in disease pathogenesis without confounding effects from other signaling pathways.
One of the limitations of using 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also affect normal cells. Careful dose-response studies are required to determine the optimal concentration of this compound for specific experimental conditions.
Future Directions
There are several future directions for research on 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide. One area of interest is the development of more potent and selective NF-κB inhibitors. This could lead to the identification of new therapeutic targets for diseases involving NF-κB dysregulation.
Another future direction is the study of the pharmacokinetics and pharmacodynamics of 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide. This compound has shown promising results in preclinical studies, but its efficacy and safety in humans are unknown. Clinical trials are needed to determine the optimal dose, route of administration, and safety profile of this compound.
Conclusion:
In conclusion, 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide is a potent and selective inhibitor of NF-κB signaling that has been extensively used in scientific research. Its synthesis is a complex process that requires specialized knowledge and equipment. This compound has shown promising results in preclinical studies, but its efficacy and safety in humans are unknown. Further research is needed to optimize the pharmacological properties of this compound and identify its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide involves several steps. The first step is the preparation of the starting material, which is 2-pyridin-4-yloxan-3-ylamine. This is achieved by reacting 2-pyridin-4-yloxan-3-yl chloride with ammonia in the presence of a catalyst. The resulting amine is then reacted with 2-chloropropanoyl chloride to yield 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide. The synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.
Scientific Research Applications
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide has been extensively used in scientific research as a tool to study the function of a specific protein called NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. By inhibiting NF-κB activity, 2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide can help researchers understand the role of this protein in disease pathogenesis and identify potential therapeutic targets.
properties
IUPAC Name |
2-chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-3-2-8-18-12(11)10-4-6-15-7-5-10/h4-7,9,11-12H,2-3,8H2,1H3,(H,16,17)/t9?,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOJIHXCAAFOR-QZNDUUOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCOC1C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CCCO[C@H]1C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2452243.png)
![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2452244.png)





![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)
![N,N-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine](/img/structure/B2452255.png)
![3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid](/img/structure/B2452257.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)
![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)